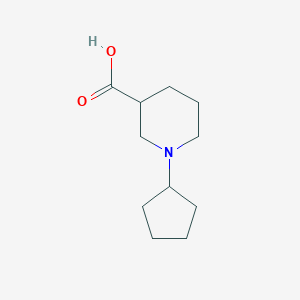
1-Cyclopentylpiperidine-3-carboxylic acid
Overview
Description
1-Cyclopentylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H19NO2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-Cyclopentylpiperidine-3-carboxylic acid is represented by the SMILES string: C1CCC(C1)N2CCCC(C2)C(=O)O . The molecular weight is 233.74 .Scientific Research Applications
Enzymatic Synthesis Inhibition : 1-Aminocyclopentane-1-carboxylic acid (cycloleucine) is known to inhibit the synthesis of S-adenosyl-L-methionine by ATP:L-methionine S-adenosyltransferase. This inhibition is influenced by ring size and substituents, with certain isomers showing comparable inhibitory activity. This discovery has implications for designing inhibitors for adenosyltransferases and understanding the structural specificities of various pharmacological activities, including tumor growth inhibition and amino acid transport blockage (Coulter et al., 1974).
Ethylene Precursor Conversion in Plants : Labeled 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor, was studied in light-grown wheat leaves, where it converted into 1-(malonylamino)cyclopropane-1-carboxylic acid. This conversion is significant in understanding the metabolic pathways of ethylene precursors in higher plants (Hoffman et al., 1982).
Biological Activities of Cyclopropane Moieties : Research on 1-aminocyclopropane-1-carboxylic acid and its analogs reveals a range of biological activities such as antifungal, antimicrobial, antiviral, and antitumor. This includes their isolation, characterization, synthesis, and resultant biological activities, highlighting the compound's versatility in scientific research (Coleman & Hudson, 2016).
Amide Formation in Aqueous Media : Studies on the mechanism of amide formation between carboxylic acid and amine in aqueous media using carbodiimide, with implications for the reaction dynamics involving cyclopropane and related compounds. This has relevance in bioconjugation chemistry (Nakajima & Ikada, 1995).
Antitumor Action Mechanism : The amino acid 1-amino-cyclopentane carboxylic acid (ACPC) was studied for its inhibition of various cancer forms, such as Novikoff rat hepatoma and Walker rat carcinoma. Understanding its metabolic behavior in normal and tumor-bearing tissues contributes to the development of cancer treatments (Berlinguet et al., 1962).
Synthesis of Carbocyclic and Heterocyclic β-Aminocarboxylic Acids : These compounds, including cyclopropane carboxylic acids, have significant interest due to their biological effects and presence in natural products and antibiotics. They serve as precursors for pharmacologically relevant compounds and exhibit activities like antifungal and antibacterial properties (Kiss & Fülöp, 2014).
Safety and Hazards
properties
IUPAC Name |
1-cyclopentylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)9-4-3-7-12(8-9)10-5-1-2-6-10/h9-10H,1-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNHILMKFWCBSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901271564 | |
| Record name | 1-Cyclopentyl-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901271564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentylpiperidine-3-carboxylic acid | |
CAS RN |
897094-36-9 | |
| Record name | 1-Cyclopentyl-3-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=897094-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopentyl-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901271564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




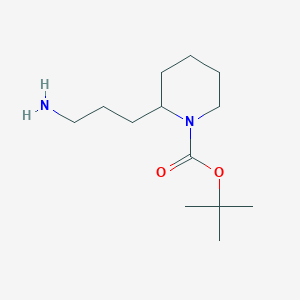

![Ethyl 1-[(tert-butoxycarbonyl)amino]-3-hydroxycyclopentanecarboxylate](/img/structure/B3431195.png)
![(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid](/img/structure/B3431196.png)
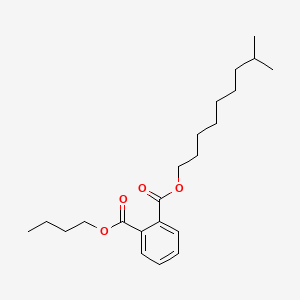
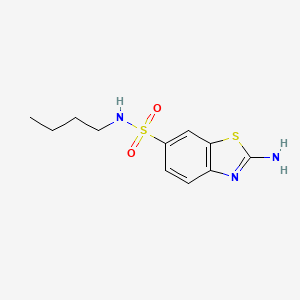
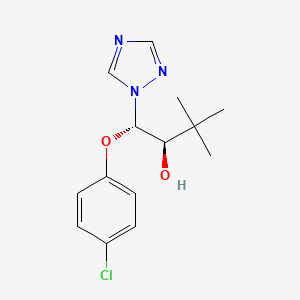

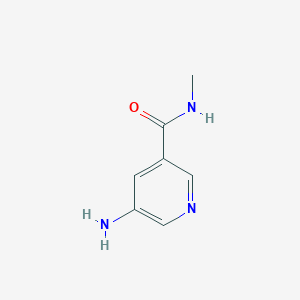
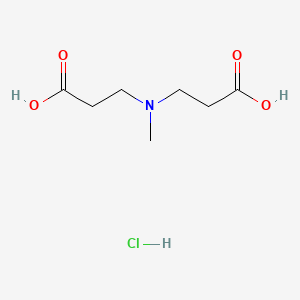


![5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3431288.png)